A Technical Guide to the Physicochemical and Synthetic Profile of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
A Technical Guide to the Physicochemical and Synthetic Profile of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Abstract
This technical guide provides a comprehensive analysis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is sparse, this document synthesizes information from structurally related analogs and established chemical principles to present a detailed profile. It covers molecular structure, proposed synthesis, key physicochemical properties (pKa, LogP, solubility), spectroscopic characterization, and potential applications. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols for the synthesis and characterization of this compound, thereby empowering researchers to explore its potential.
Introduction: The Strategic Value of Pyridine N-Oxides
Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry.[1][2] The introduction of an N-oxide moiety to a pyridine ring fundamentally alters its electronic properties, enhancing reactivity towards both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions.[1][3] This modification can also modulate crucial pharmacokinetic properties, such as aqueous solubility and metabolic stability, making the N-oxide group a valuable functional group in drug design.[1][4] Many drugs, in fact, contain N-oxide functionalities, which can act as prodrugs or improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
This guide focuses specifically on 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, a molecule that combines the features of a pyridine N-oxide with a carboxylic acid and two methyl groups. This unique combination of functional groups suggests a nuanced physicochemical profile that could be advantageous in the design of novel therapeutic agents. The carboxylic acid provides a handle for salt formation and can participate in hydrogen bonding, while the methyl groups can influence lipophilicity and steric interactions with biological targets. Understanding these properties is paramount for its effective application in research and development.
Molecular Structure and Computed Properties
The foundational step in characterizing any molecule is to define its structure and fundamental computed properties. These values serve as the basis for predicting its behavior in various chemical and biological systems.
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IUPAC Name: 2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid
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Molecular Formula: C₈H₉NO₃
The table below summarizes the core computed properties for 2,4-Dimethylpyridine-3-carboxylic acid N-oxide. These values are derived from its constituent atoms and structure.
| Property | Value | Source / Method |
| Molecular Weight | 167.16 g/mol | Calculated |
| Exact Mass | 167.058243 Da | Calculated |
| Monoisotopic Mass | 167.058243 Da | Calculated |
| Topological Polar Surface Area | 60.6 Ų | Calculated |
| Heavy Atom Count | 12 | Calculated |
Data for the parent compound, 2,4-Dimethyl-3-pyridinecarboxylic acid, can be found on PubChem (CID 1512561) for comparative purposes.[5]
Synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
The most common and reliable method for synthesizing pyridine N-oxides is the direct oxidation of the parent pyridine.[1][2][6] This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, which acts as an efficient oxygen atom donor.[1][6][7]
Proposed Synthetic Workflow
The synthesis of the title compound logically proceeds from its corresponding pyridine precursor, 2,4-Dimethylpyridine-3-carboxylic acid. The workflow involves a single, robust oxidation step.
Caption: Proposed workflow for the synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide.
Detailed Experimental Protocol: N-Oxidation with m-CPBA
This protocol is based on established procedures for the N-oxidation of substituted pyridines.[1][8]
Materials:
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2,4-Dimethylpyridine-3-carboxylic acid (1.0 eq)
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.5 eq)
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Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,4-Dimethylpyridine-3-carboxylic acid in a suitable amount of dichloromethane (e.g., 10 mL per gram of starting material).
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Cooling: Cool the solution to 0-5 °C using an ice bath while stirring. This is crucial as the oxidation reaction is exothermic.
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Reagent Addition: Slowly add m-CPBA to the stirred solution in portions. Maintain the temperature below 10 °C throughout the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue stirring for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up:
-
Upon completion, cool the mixture again in an ice bath.
-
Slowly add saturated NaHCO₃ solution to quench the excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct. Be cautious as gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with saturated NaHCO₃ solution, followed by once with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
Core Physicochemical Properties
The interplay of the N-oxide, carboxylic acid, and methyl groups dictates the compound's physicochemical properties, which are critical for its handling, formulation, and biological activity.
| Property | Predicted/Estimated Value or Range | Rationale & Comparative Insights |
| Physical State | White to off-white crystalline solid | Based on analogs like Pyridine-4-carboxylic acid N-oxide.[9] |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid is the primary acidic center. Its acidity will be slightly influenced by the electron-donating methyl groups and the electron-withdrawing N-oxide group. For comparison, the predicted pKa of Pyridine-4-carboxylic acid N-oxide is ~3.66.[9] |
| pKa (basic) | ~0.5 - 1.0 | The N-oxide oxygen is a weak base. The pKa of the conjugate acid of pyridine N-oxide itself is 0.8.[7] The substituents on the ring are unlikely to shift this value dramatically. |
| LogP | -1.0 to 0.5 | The carboxylic acid and N-oxide groups are highly polar and will decrease lipophilicity. The two methyl groups will increase it. The estimated LogP for the parent 2,4-dimethyl-3-pyridinecarboxylic acid is 1.1, so the N-oxide will significantly lower this value.[5] For comparison, the estimated LogP of Pyridine-4-carboxylic acid N-oxide is -1.52.[9] |
| Aqueous Solubility | High | The presence of the highly polar N-oxide and the ionizable carboxylic acid group should confer high solubility in water, especially at neutral or basic pH where the carboxylate salt is formed.[10] |
Experimental Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a standard and accurate method for determining the dissociation constants (pKa) of ionizable groups in a molecule. By monitoring the pH of a solution as a titrant is added, an inflection point is observed that corresponds to the pKa.
Procedure:
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be used if solubility is limited.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a combination electrode to monitor the pH.
-
Acidic pKa Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). Alternatively, the pKa can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).
Spectroscopic and Structural Characterization
Confirming the identity and purity of the synthesized compound is essential. Spectroscopic methods provide a detailed fingerprint of the molecular structure. While direct spectra for the title compound are not published, its expected spectroscopic features can be reliably predicted based on known data for similar structures.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons (2H): Expect two signals in the aromatic region (~7.0-8.5 ppm). The protons at positions 5 and 6 will appear as doublets. The N-oxide group generally causes a downfield shift of the alpha (6-position) and gamma (not present) protons compared to the parent pyridine.
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Methyl Protons (6H): Two distinct singlets are expected for the methyl groups at positions 2 and 4, likely in the range of 2.3-2.6 ppm.
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Carboxylic Acid Proton (1H): A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
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Carbonyl Carbon (1C): A signal in the range of 165-175 ppm.
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Aromatic Carbons (5C): Five distinct signals in the aromatic region (~120-150 ppm). The carbons attached to the nitrogen (C2, C6) and oxygen (C4) will be significantly shifted. The N-oxide group typically shields the C3 and C5 carbons.
-
Methyl Carbons (2C): Two signals in the aliphatic region, likely around 15-25 ppm.
-
Infrared (IR) Spectroscopy
Key vibrational bands can confirm the presence of the principal functional groups.
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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N-O Stretch (N-Oxide): A strong absorption band typically found in the 1200-1300 cm⁻¹ region.
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C-H Stretches (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): Expect a prominent peak corresponding to the molecular weight of the compound (m/z = 167).
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Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-17 Da) or a carboxyl group (-45 Da). The molecule may also exhibit cleavage of the N-O bond. The base peak is often the acylium ion formed by cleavage of the bond adjacent to the carbonyl group.[13]
Reactivity, Applications, and Role in Drug Discovery
Pyridine N-oxides are not merely laboratory curiosities; they are strategic tools in synthesis and drug design.[14][15] The N-oxide group activates the pyridine ring for further functionalization and can serve as a directing group.[3] Furthermore, its ability to act as a hydrogen bond acceptor and its high polarity can be leveraged to improve the pharmacokinetic properties of a lead compound.
Caption: The role of N-oxides as potential prodrugs to enhance drug delivery properties.
For 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, several applications can be envisioned:
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Scaffold for Library Synthesis: The carboxylic acid can be readily converted to amides, esters, or other functional groups, making it an excellent starting point for generating a library of diverse compounds for biological screening.
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Fragment-Based Drug Design: As a small, functionalized polar molecule, it could serve as a fragment for screening against protein targets.
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Metal-Binding Ligand: The N-oxide and carboxylate moieties can act as a bidentate ligand for coordinating with metal ions, which is relevant for designing metalloenzyme inhibitors.
Conclusion
While 2,4-Dimethylpyridine-3-carboxylic acid N-oxide is not a widely commercialized compound, its structural features make it a molecule of significant interest for chemical and pharmaceutical research. This guide provides a robust framework for its synthesis and characterization by leveraging data from analogous compounds and established chemical principles. The detailed protocols and predictive data herein are intended to lower the barrier to entry for researchers wishing to explore the potential of this and other novel pyridine N-oxide derivatives in the ongoing quest for new therapeutic agents.
References
-
Wikipedia. Pyridine-N-oxide. [Link]
-
Mech, P., Bogunia, M., Nowacki, A., & Ossowski, T. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 167-176. [Link]
-
Baran Group Meeting. (2012). Pyridine N-Oxides. [Link]
-
PubChem. 2,4-Dimethyl-3-pyridinecarboxylic acid. [Link]
-
PubChem. 2,4-Dimethylpyridine. [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Supporting Information. N-oxidation of Pyridine Derivatives. [Link]
-
Flores-Alamo, M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57329. [Link]
-
Szeliga, J., & Ulenberg, S. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4991. [Link]
-
International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
PubChem. Pyridine-2-carboxylic acid 1-oxide. [Link]
- Google Patents. (2015). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Organic Syntheses. Pyridine-n-oxide. [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
Purdue University Graduate School. (2025). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. [Link]
-
PubChem. 2,3-Dimethyl-4-nitropyridine-N-oxide. [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. [Link]
-
Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dimethyl-3-pyridinecarboxylic acid | C8H9NO2 | CID 1512561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 9. Pyridine-4-carboxylic acid N-oxide price,buy Pyridine-4-carboxylic acid N-oxide - chemicalbook [chemicalbook.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. rsc.org [rsc.org]
- 12. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijsat.org [ijsat.org]
- 15. hammer.purdue.edu [hammer.purdue.edu]
